3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
Description
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-8-6-9(7-14-10(8)15)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIPGWSTUWBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147175 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-98-9 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18BNO4
- Molecular Weight : 275.11 g/mol
- CAS Number : 1220696-32-1
Research indicates that boron-containing compounds like this compound can act as inhibitors of various enzymes. Specifically, they have been studied for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. In vitro studies have shown that these compounds can partially reduce enzyme activity, demonstrating potential as antiviral agents .
Antiviral Activity
A study focused on β-amido boronic acids revealed that compounds similar to this compound exhibited selective inhibition against Mpro of SARS-CoV-2. The compounds were incubated with the enzyme and showed approximately 23% inhibition at a concentration of 20 μM . This highlights the compound's potential in antiviral drug development.
Case Study 1: SARS-CoV-2 Inhibition
In a virtual screening study aimed at identifying effective Mpro inhibitors for SARS-CoV-2, derivatives of boronic acids were synthesized and tested. The findings indicated that structural modifications could enhance binding affinity and selectivity towards Mpro compared to other viral proteases . This suggests that further exploration of similar compounds could yield promising antiviral agents.
Case Study 2: Anticancer Potential
Although direct studies on the anticancer properties of this compound are scarce, related compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain pyridine derivatives exhibited significant growth inhibition in breast cancer cell lines with IC50 values indicating potent activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H18BNO4 |
| Molecular Weight | 275.11 g/mol |
| CAS Number | 1220696-32-1 |
| Antiviral Activity | ≈23% inhibition at 20 μM |
| Antibacterial MIC Values | 4–8 μg/mL (related compounds) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (CAS 1054483-78-1)
- Structure : Lacks the 3-methyl group present in the target compound.
- Properties: Molecular weight = 221.06 g/mol (C₁₁H₁₆BNO₃) vs. ~235.2 g/mol for the methylated derivative.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (CAS 1333319-76-8)
- Structure : Fluorine replaces the methyl group at position 3.
- Properties : Fluorine’s electronegativity alters electronic distribution, enhancing metabolic stability in drug candidates. However, reduced lipophilicity compared to the methylated analog may affect bioavailability .
2-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylamine (CAS 893440-50-1)
- Structure : Methoxy and amine groups at positions 2 and 3, respectively.
- Applications : The amine group enables functionalization via nucleophilic substitution, broadening utility in medicinal chemistry. Methoxy increases solubility but may reduce reactivity in coupling reactions due to electron-donating effects .
Heterocyclic Core Modifications
3-Methyl-1H-indazole-5-boronic acid pinacol ester
- Structure : Indazole core instead of pyridine.
- Applications : Indazole’s aromatic system enhances π-π stacking in protein binding, making it valuable in kinase inhibitors. The boronate group retains cross-coupling utility, but the core’s basicity differs from pyridine, affecting reaction conditions .
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS 1272357-34-2)
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Boronate Pyridine Derivatives
Preparation Methods
Reaction Conditions and Procedure
This method directly functionalizes the C–H bond of the pyridin-2-ol ring to install the boronate ester group. The procedure typically involves:
- Catalyst: Iridium complex [Ir(OMe)(COD)]₂ (1 mol%)
- Ligand: 4,4-di-tert-butyl bipyridine or 3,4,7,8-tetramethyl-1,10-phenanthroline (2 mol%)
- Boron source: Pinacolborane (HBPin), 1.5 equivalents
- Atmosphere: Nitrogen, inert conditions
- Solvent: Often neat or dichloromethane for workup
- Temperature: 80 °C
- Time: Several hours, monitored by TLC or GC-MS
The reaction is performed in a Schlenk flask with rigorous degassing and nitrogen purging to maintain an inert atmosphere. After completion, the reaction mixture is cooled, opened to air, and purified by silica gel column chromatography.
Advantages and Notes
- Direct borylation avoids the need for pre-functionalized halogenated substrates.
- High regioselectivity for the 5-position on the pyridin-2-ol ring.
- Mild reaction conditions preserve sensitive functional groups.
Experimental Example
A representative example involves borylation of 3-methylpyridin-2-ol derivatives, yielding the target boronate ester with high purity and yield. Characterization data (NMR, MS) confirm the structure and purity of the product.
Palladium-Catalyzed Borylation of Halogenated Precursors
Reaction Conditions and Procedure
This classical approach requires a halogenated pyridin-2-ol precursor, typically a 5-chloro or 5-bromo derivative, which undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂):
- Catalyst: Palladium acetate (Pd(OAc)₂) or Pd(dppf)Cl₂
- Ligand: XPhos or dppf (1,1'-bis(diphenylphosphino)ferrocene)
- Base: Potassium acetate (KOAc)
- Boron source: Bis(pinacolato)diboron (B₂pin₂)
- Solvent: Dimethylformamide (DMF) or ethyl acetate
- Temperature: 75–100 °C (reflux conditions)
- Atmosphere: Inert (nitrogen or argon)
- Time: 1–3 hours, monitored by HPLC or TLC
The reaction mixture is degassed and purged with nitrogen multiple times before heating. After completion, the mixture is cooled, filtered (e.g., through Celite), and the product is isolated by solvent evaporation and purification.
Industrial Scale Adaptation
Large-scale synthesis has been reported with careful control of exothermicity during heating. Multiple batches can be combined post-reaction for efficiency. The process achieves high yields (up to 97%) and purity (~90% by LC, ~82% by NMR assay).
Comparative Data Table of Preparation Methods
| Parameter | Iridium-Catalyzed C–H Borylation | Palladium-Catalyzed Borylation of Halogenated Precursor |
|---|---|---|
| Catalyst | [Ir(OMe)(COD)]₂ (1 mol%) | Pd(OAc)₂ or Pd(dppf)Cl₂ |
| Ligand | 4,4-di-tert-butyl bipyridine or tetramethylphenanthroline | XPhos or dppf |
| Boron Source | Pinacolborane (HBPin) | Bis(pinacolato)diboron (B₂pin₂) |
| Base | None or minimal | Potassium acetate (KOAc) |
| Solvent | Neat or dichloromethane (for workup) | DMF or ethyl acetate |
| Temperature | 80 °C | 75–100 °C (reflux) |
| Atmosphere | Nitrogen (inert) | Nitrogen (inert) |
| Reaction Time | Several hours | 1–3 hours |
| Yield | High (varies, typically >80%) | Up to 97% |
| Purification | Silica gel chromatography | Filtration, solvent evaporation, chromatography |
| Scalability | Suitable for lab scale | Demonstrated on large scale industrial batches |
Research Findings and Notes
- The iridium-catalyzed method allows for traceless borylation, avoiding halogenated intermediates, which simplifies purification and reduces waste.
- Palladium-catalyzed borylation is well-established, with robust protocols and high yields, making it suitable for industrial production.
- The choice of ligand and base critically affects catalyst activity and selectivity.
- Reaction monitoring by TLC, HPLC, or GC-MS is essential to optimize reaction time and avoid overreaction or decomposition.
- Purification typically involves silica gel chromatography, with some industrial processes employing filtration and crystallization for product isolation.
- The boronate ester functionality introduced is versatile for subsequent Suzuki-Miyaura cross-coupling and other transformations.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol?
Answer:
The compound is typically synthesized via C-H borylation using transition-metal catalysts (e.g., Ir or Rh complexes) or through direct functionalization of pre-functionalized pyridine derivatives. Key steps include:
- C-H Activation : Transition-metal-catalyzed borylation of pyridine derivatives under inert conditions, leveraging steric and electronic directing effects .
- Suzuki-Miyaura Coupling Precursors : Use of halogenated pyridines (e.g., 5-bromo-3-methylpyridin-2-ol) reacted with pinacolborane in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases like CsF (see for analogous protocols).
- Optimization : Temperature control (e.g., 60°C), use of crown ethers (e.g., 18-crown-6) to enhance fluoride ion reactivity, and stoichiometric adjustments to minimize byproducts .
Basic: How is this compound typically characterized in terms of purity and structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boronate ester integration. The dioxaborolane protons appear as a singlet (δ ~1.3 ppm), while pyridin-2-ol protons show distinct aromatic splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 263.1432 for C₁₂H₂₁BNO₃).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX or OLEX2 software packages are used for refinement, leveraging high-resolution data to resolve boronate geometry and hydrogen bonding in the pyridin-2-ol moiety .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%), particularly critical for catalytic applications .
Advanced: How can researchers optimize reaction yields when using this compound in enantioselective Suzuki-Miyaura couplings?
Answer:
- Chiral Ligands : Employ binaphthyl-based ligands (e.g., BINAP) or Josiphos derivatives to induce asymmetry during Pd-catalyzed cross-coupling. demonstrates enantioselective synthesis using analogous boronate esters in triazine frameworks .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of the boronate ester and stabilize intermediates.
- Base Selection : Cs₂CO₃ or K₃PO₄ improves transmetallation efficiency, while avoiding protic bases that may hydrolyze the boronate .
- Temperature Gradients : Stepwise heating (e.g., 60°C to 100°C) balances reactivity and decomposition rates.
Advanced: How to address discrepancies in catalytic activity observed with different palladium sources?
Answer:
- Ligand Compatibility : Pd(OAc)₂ or PdCl₂(PCy₃)₂ may outperform Pd(PPh₃)₄ in sterically hindered systems due to improved ligand dissociation kinetics .
- Pre-catalyst Activation : Use of Pd₂(dba)₃ with added ligands (e.g., SPhos) ensures in-situ generation of active Pd(0) species, critical for electron-deficient aryl boronate partners.
- Oxidative Addition Barriers : Bulky substituents on the pyridin-2-ol ring may slow oxidative addition; switching to Pd(allyl)Cl precursors accelerates this step .
Advanced: What computational methods are recommended to model the reactivity of this compound in C-H functionalization?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for C-H activation steps using B3LYP/6-31G(d) basis sets. Focus on boronate ester coordination to metal centers (e.g., Ir or Rh) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability, particularly hydrolysis pathways in aqueous/organic biphasic systems.
- Docking Studies : For enzyme-mediated applications (e.g., bioconjugation), model interactions with active-site residues using AutoDock Vina .
Advanced: How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?
Answer:
- Variable Control Table : Compare studies based on:
- Mechanistic Probes : Use deuterium labeling (e.g., C-D bonds) or kinetic isotope effects (KIE) to identify rate-limiting steps .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at −20°C in sealed containers. The dioxaborolane moiety is prone to hydrolysis, generating boronic acids .
- Light Protection : Amber vials prevent UV-induced decomposition of the pyridin-2-ol ring.
- Compatibility : Avoid protic solvents (e.g., MeOH, H₂O) and strong acids/bases during handling .
Advanced: How to design experiments for analyzing boronate ester decomposition pathways?
Answer:
- Kinetic Studies : Monitor hydrolysis rates via ¹¹B NMR in D₂O/CD₃CN mixtures, quantifying boric acid formation (δ ~18 ppm) .
- Mass Spectrometry Imaging (MSI) : Track spatial degradation in solid-state samples under varying humidity.
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions (40°C/75% RH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
